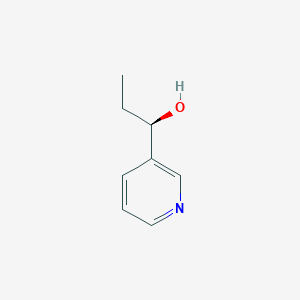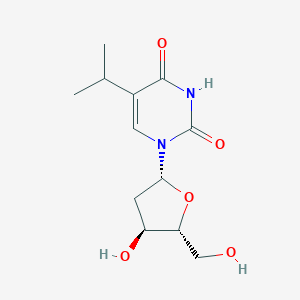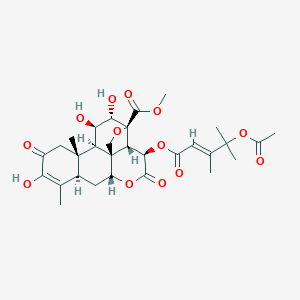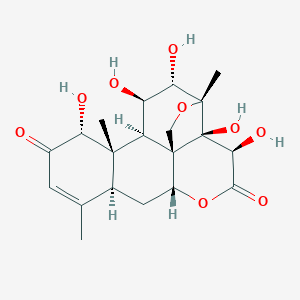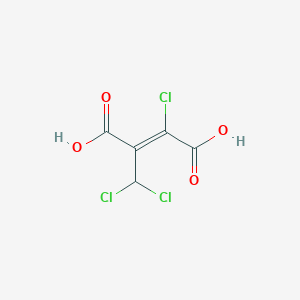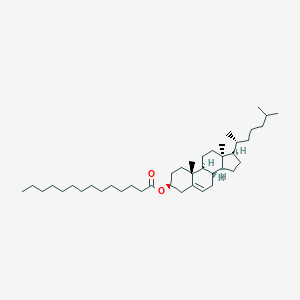
Cholesteryl myristate
Overview
Description
Cholesteryl myristate is a cholesterol ester formed by the esterification of cholesterol with myristic acid. It is a natural steroid found in various biological systems and is known for its role in lipid metabolism and storage. The compound is often studied for its properties and applications in both biological and industrial contexts .
Mechanism of Action
Target of Action
Cholesterol Myristate, also known as Cholesteryl Myristate, is a natural steroid present in traditional Chinese medicine . It primarily targets several ion channels such as the nicotinic acetylcholine receptor (nAChR), GABAA receptor, and the inward-rectifier potassium ion channel . These ion channels play crucial roles in transmitting signals in cells and regulating cellular functions .
Mode of Action
Cholesterol Myristate interacts with its targets by binding to these ion channels . This binding can modulate the activity of these channels, leading to changes in ion flow across the cell membrane . For instance, in Mesenchymal stem cells (MSCs) transfected by the Id1 promoter reporter construct, cholesterol myristate increases the activity of the Id1 promoter .
Biochemical Pathways
The biochemical pathways affected by Cholesterol Myristate involve cholesterol metabolism . Cholesterol is an extremely important biological molecule that has roles in membrane structure as well as being a precursor for the synthesis of the steroid hormones, the bile acids, and vitamin D . Both dietary cholesterol, and that synthesized de novo, are transported through the circulation in lipoprotein particles .
Pharmacokinetics
It’s known that cholesterol and its esters are transported in the body through lipoprotein particles
Result of Action
Cholesterol Myristate has been found to inhibit the apoptosis of MSCs induced by serum-free conditions . It increases the expression of Id1 and its target gene bcl-x/l in MSCs treated with serum-free conditions . Moreover, noggin, a BMP antagonist, reduces the anti-apoptotic effects of cholesterol myristate .
Action Environment
The action of Cholesterol Myristate can be influenced by various environmental factors. For instance, the presence of other lipids can affect the interaction of Cholesterol Myristate with phospholipids . Additionally, the solubility of Cholesterol Myristate in different solvents can impact its action
Biochemical Analysis
Biochemical Properties
Cholesterol myristate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sterol esterases, which catalyze the hydrolysis of cholesterol esters, including cholesterol myristate, into free cholesterol and fatty acids . Additionally, cholesterol myristate binds to ion channels such as the nicotinic acetylcholine receptor, GABAA receptor, and inward-rectifier potassium ion channel . These interactions influence various cellular processes and contribute to the compound’s biochemical properties.
Cellular Effects
Cholesterol myristate affects various types of cells and cellular processes. In mesenchymal stem cells (MSCs), cholesterol myristate increases the activity of the Id1 promoter and inhibits apoptosis induced by serum-free conditions . It also enhances the expression of BMP4, BMPRIA, p-Smad1/5/8, Id1, and its anti-apoptotic target gene Bcl-xL in PC12 cells . These effects suggest that cholesterol myristate plays a role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of cholesterol myristate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. Cholesterol myristate binds to ion channels and receptors, modulating their activity and affecting cellular signaling pathways . It also interacts with sterol esterases, leading to the hydrolysis of cholesterol esters . These interactions result in changes in gene expression and cellular function, contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesterol myristate can change over time. The compound’s stability and degradation are important factors to consider. Cholesterol myristate is stable under certain conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies have shown that cholesterol myristate can influence cellular processes over extended periods, highlighting its potential for long-term applications.
Dosage Effects in Animal Models
The effects of cholesterol myristate vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of impact on cellular function and overall health. High doses of cholesterol myristate may result in toxic or adverse effects, while lower doses may have beneficial effects on lipid metabolism and cellular processes . Understanding the dosage effects is crucial for determining the optimal use of cholesterol myristate in research and therapeutic applications.
Metabolic Pathways
Cholesterol myristate is involved in several metabolic pathways, including lipid metabolism and cholesterol homeostasis. It interacts with enzymes such as sterol esterases, which catalyze the hydrolysis of cholesterol esters . These interactions affect metabolic flux and metabolite levels, contributing to the regulation of cholesterol levels in the body. Cholesterol myristate also influences the activity of ion channels and receptors, further impacting metabolic pathways .
Transport and Distribution
Cholesterol myristate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. Understanding the transport and distribution of cholesterol myristate is essential for determining its potential therapeutic applications.
Subcellular Localization
The subcellular localization of cholesterol myristate plays a crucial role in its activity and function. The compound is localized in specific cellular compartments, such as the endoplasmic reticulum and nuclear envelope . This localization is directed by targeting signals and post-translational modifications that guide cholesterol myristate to specific organelles. The subcellular distribution of cholesterol myristate influences its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl myristate can be synthesized through the acylation of cholesterol using fatty acid anhydrides or fatty acids in the presence of catalysts such as 4-pyrrolidinopyridine. The reaction typically occurs in solvents like methylene chloride or benzene at ambient temperatures . The process involves the condensation of the hydroxy group of cholesterol with the carboxy group of myristic acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl myristate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound hydroperoxide.
Reduction: Reduction reactions can convert this compound back to cholesterol and myristic acid.
Substitution: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cholesterol and myristic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: this compound hydroperoxide.
Reduction: Cholesterol and myristic acid.
Substitution: Cholesterol and myristic acid.
Scientific Research Applications
Cholesteryl myristate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Biology: Investigated for its role in lipid metabolism and storage in biological systems.
Medicine: Studied for its potential effects on cholesterol levels and cardiovascular health.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties
Comparison with Similar Compounds
Cholesteryl myristate can be compared with other cholesteryl esters such as:
Cholesteryl Palmitate: Similar in structure but with a longer fatty acid chain (palmitic acid).
Cholesteryl Stearate: Another cholesteryl ester with an even longer fatty acid chain (stearic acid).
Cholesteryl Laurate: A shorter chain ester that can form polymorphic structures and solid solutions with this compound.
This compound is unique due to its specific fatty acid chain length, which influences its physical properties and interactions with other molecules.
Properties
CAS No. |
1989-52-2 |
|---|---|
Molecular Formula |
C41H72O2 |
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate |
InChI |
InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34?,35?,36-,37?,38?,40+,41-/m1/s1 |
InChI Key |
SJDMTGSQPOFVLR-ZVMQTDSHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
| 1989-52-2 | |
physical_description |
Clear, nearly colorless crystals; [Acros Organics MSDS] |
Synonyms |
cholesteryl myristate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cholesteryl myristate?
A1: this compound has a molecular formula of C41H72O2 and a molecular weight of 597.05 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: Spectroscopic studies, particularly FTIR, have revealed significant information about the molecular vibrations and interactions within this compound. For instance, temperature-dependent studies on the in-phase CH2 rocking vibrations of methylene chains in this compound have provided insights into the compound's phase transitions. [, ]
Q3: What is unique about the phase behavior of this compound?
A3: this compound exhibits a rich polymorphism, transitioning through various liquid crystalline phases upon heating and cooling. Starting from a crystalline solid, it transforms into a smectic A phase, followed by a cholesteric phase, and finally to an isotropic liquid. [, , , , , ]
Q4: How do pressure and temperature influence the phase transitions of this compound?
A4: Pressure significantly impacts the phase behavior of this compound. Studies indicate that the cholesteric to smectic A transition exhibits tricritical behavior under high pressure. [, ] Moreover, the wavelength of maximum light reflection, indicative of the cholesteric helical pitch, is sensitive to both pressure and temperature changes. [, ]
Q5: What is the significance of the tricritical point observed in this compound?
A5: The cholesteric to smectic A transition in this compound exhibits a tricritical point, signifying a point where the transition changes from first-order to second-order. This unique behavior has been investigated using various techniques, including volume measurements and light reflection studies. [, ]
Q6: How does this compound interact with phospholipids like dimyristoyl lecithin?
A6: Studies on the ternary phase diagram of this compound, dimyristoyl lecithin, and water revealed that this compound can incorporate into the liquid crystalline (Lα) phase of hydrated dimyristoyl lecithin. The extent of incorporation is temperature-dependent, with higher temperatures favoring greater incorporation. [, ]
Q7: Can this compound form solid solutions with other cholesteryl esters?
A7: Yes, this compound can form solid solutions with other saturated chain cholesteryl esters, such as cholesteryl pentadecanoate and palmitate, following specific rules of molecular symmetry and volume similarity. []
Q8: How do alkanols affect the phase behavior and viscosity of this compound?
A8: The addition of alkanols to this compound influences its phase transition temperatures and viscosity. These effects, observed through differential scanning calorimetry (DSC) and viscosity measurements, provide insights into the molecular interactions between alkanols and this compound. []
Q9: What is the biological relevance of studying this compound?
A9: this compound is a cholesteryl ester, a class of lipids involved in cholesterol transport and storage in the body. Understanding its properties is crucial due to its potential involvement in atherosclerosis, a condition characterized by the accumulation of cholesterol esters and other lipids in artery walls. [, , , , ]
Q10: How is the conformation of this compound in different phases relevant to its biological function?
A10: Neutron scattering studies have shown that this compound adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. This extended conformation provides insights into the packing and organization of this compound molecules in biological systems. []
Q11: How does this compound behave as a component in lubricant mixtures?
A11: Research suggests that this compound, along with other cholesteryl esters, exhibits potential as lubricant additives due to their unique rheological properties, including shear thinning behavior and temperature-dependent viscosity changes. []
Q12: What are the implications of the observed eutectic phase formation in this compound mixtures?
A12: The formation of eutectic mixtures with other cholesteryl esters, as observed in thermal studies, has implications for understanding the complexity of lipid deposits in biological systems like atheromatous lesions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
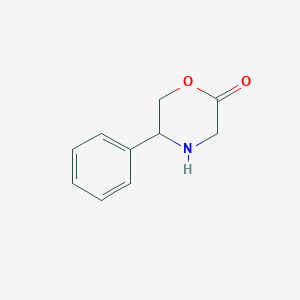

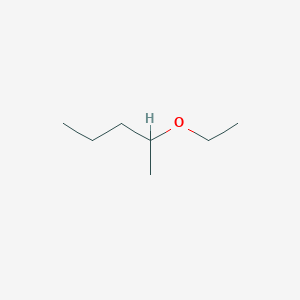
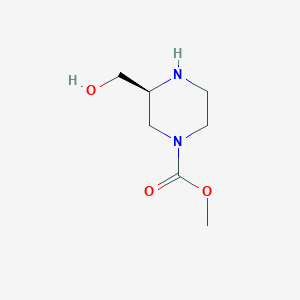
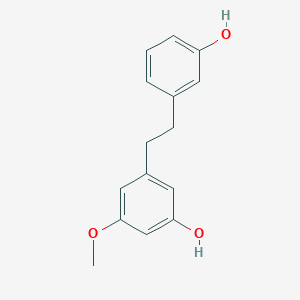
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)
